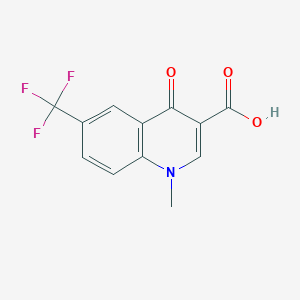

1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid

Description

Structural and Nomenclature Analysis

The molecular structure of 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid exhibits a complex arrangement of functional groups positioned strategically on the quinoline backbone. The compound possesses the molecular formula C₁₂H₈F₃NO₃ and a molecular weight of 271.19 grams per mole, as documented in chemical databases. The systematic International Union of Pure and Applied Chemistry nomenclature reflects the precise positioning of substituents: a methyl group at position 1, a ketone functionality at position 4, a trifluoromethyl group at position 6, and a carboxylic acid group at position 3 of the quinoline ring system.

The structural analysis reveals several key features that define the compound's chemical identity. The quinoline core provides a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring, creating a stable heterocyclic framework. The nitrogen atom at position 1 carries a methyl substituent, which influences both the electronic properties and steric environment of the molecule. The carbonyl group at position 4 exists in equilibrium with its enol tautomer, a characteristic feature of 4-oxoquinoline derivatives that affects their chemical reactivity and biological activity.

The trifluoromethyl group positioned at carbon 6 represents a critical structural element that significantly impacts the compound's physicochemical properties. This electron-withdrawing group enhances the compound's lipophilicity while simultaneously increasing its metabolic stability, properties that are highly valued in medicinal chemistry applications. The carboxylic acid functionality at position 3 provides a site for hydrogen bonding and potential salt formation, contributing to the compound's solubility characteristics and biological interactions.

Table 1: Molecular Properties of 1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic Acid

Historical Context in Heterocyclic Chemistry

The development of quinoline chemistry traces back to the mid-19th century when quinoline was first isolated from coal tar by Runge in 1834. The structural elucidation of quinoline was achieved in 1908, and its complete synthesis was accomplished by Woodward and Doering in 1945, establishing the foundation for understanding this important heterocyclic system. The quinoline scaffold has since become one of the most privileged structures in medicinal chemistry, serving as the basis for numerous therapeutic agents.

The historical significance of quinoline derivatives in pharmaceutical development cannot be overstated. The discovery of quinine as an antimalarial agent from the bark of the Cinchona tree marked the beginning of quinoline-based drug development. Subsequently, the synthesis of chloroquine represented a major milestone in antimalarial therapy and demonstrated the potential for structural modifications to enhance therapeutic efficacy. The development of fluoroquinolone antibiotics further expanded the utility of quinoline scaffolds in treating bacterial infections.

The introduction of trifluoromethyl-substituted quinolines represents a more recent advancement in heterocyclic chemistry. The incorporation of fluorine atoms into organic molecules gained prominence in the latter half of the 20th century due to the unique properties that fluorine substitution imparts to pharmaceutical compounds. The development of synthetic methodologies for introducing trifluoromethyl groups into quinoline systems has been an active area of research, with significant contributions from various research groups worldwide.

Classical synthetic approaches to quinoline derivatives include the Skraup reaction, Combes reaction, and Doebner reaction, each offering different advantages for constructing the quinoline framework. The Combes quinoline synthesis, first reported in 1888, involves the condensation of anilines with β-diketones to form substituted quinolines after acid-catalyzed ring closure. This methodology has been particularly useful for preparing 2,4-substituted quinoline derivatives and has been adapted for the synthesis of trifluoromethyl-containing analogs.

Significance in Medicinal and Organic Chemistry

The significance of 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid in medicinal chemistry stems from its structural relationship to established pharmaceutical agents and its potential as a synthetic intermediate. Quinoline derivatives have demonstrated remarkable biological activity across numerous therapeutic areas, including antimalarial, antibacterial, antifungal, and anticancer applications. The specific substitution pattern of this compound positions it within the broader family of 4-oxoquinoline-3-carboxylic acids, which includes the fluoroquinolone class of antibiotics.

Research investigations into quinoline derivatives have revealed their potential as antiviral agents against various viral strains, including zika virus, enterovirus, herpes virus, human immunodeficiency virus, and hepatitis C virus. The structural features present in 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid, particularly the trifluoromethyl substitution, align with design strategies employed in developing antiviral compounds. Studies have shown that trifluoromethyl-substituted quinolines can exhibit enhanced potency compared to their non-fluorinated counterparts.

The trifluoromethyl group's influence on biological activity has been extensively studied in quinoline systems. Research has demonstrated that the incorporation of trifluoromethyl groups can significantly enhance the antiprotozoal activity of quinoline derivatives, as exemplified by mefloquine, which contains two trifluoromethyl groups and represents one of the most important antimalarial drugs currently in use. The electronic and steric effects of the trifluoromethyl group contribute to improved binding affinity and selectivity for biological targets.

Table 2: Comparative Analysis of Related Quinoline Derivatives

From a synthetic chemistry perspective, the compound serves as an important building block for the preparation of more complex quinoline derivatives. The presence of multiple functional groups provides opportunities for further chemical modifications, including esterification of the carboxylic acid, alkylation or acylation reactions at the nitrogen center, and potential cross-coupling reactions involving the aromatic system. The strategic positioning of the trifluoromethyl group offers unique reactivity patterns that can be exploited in synthetic transformations.

Recent advances in quinoline synthesis have focused on developing more efficient and environmentally friendly methodologies. Novel nickel-catalyzed approaches for synthesizing trifluoromethylquinolines have been reported, demonstrating the continued evolution of synthetic strategies in this field. These developments are particularly relevant for compounds like 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid, as they may provide more accessible synthetic routes for research and potential commercial applications.

The metal complexation properties of quinoline-3-carboxylic acid derivatives have also attracted significant research attention. Studies have shown that metal complexes of dihydroquinoline-3-carboxylic acids can exhibit enhanced antibacterial and antioxidant activities compared to the parent compounds. These findings suggest potential applications for 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid in coordination chemistry and materials science applications.

Properties

IUPAC Name |

1-methyl-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3/c1-16-5-8(11(18)19)10(17)7-4-6(12(13,14)15)2-3-9(7)16/h2-5H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLGBCYSOYKVQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=CC(=C2)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Quinoline Core

The Gould-Jacobs reaction remains the most direct method for constructing the quinoline skeleton. This protocol involves cyclocondensation of N-methyl-4-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (EMME). Heating the mixture in a high-boiling solvent like diphenyl ether at 235°C under inert atmosphere initiates cyclization, yielding ethyl 1-methyl-4-hydroxy-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate.

Key mechanistic steps include:

- Nucleophilic attack of the aniline’s amine on EMME’s electrophilic ethoxymethylene carbon.

- Thermal elimination of ethanol to form an intermediate enamine.

- Electrocyclic ring closure to generate the 4-hydroxyquinoline derivative.

Substituent positioning is critical: the trifluoromethyl group at the aniline’s para-position directs it to the quinoline’s 6-position during cyclization.

Dehydrogenation to 4-Oxo Derivatives

The 4-hydroxy intermediate undergoes oxidation using agents like iodine in dimethyl sulfoxide (DMSO) or catalytic hydrogenation-dehydrogenation systems. This step converts the 4-hydroxyl group to a ketone, yielding ethyl 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate.

Ester Hydrolysis to Carboxylic Acid

Base-mediated hydrolysis (e.g., 2N NaOH at reflux for 2 hours) cleaves the ethyl ester, producing the target carboxylic acid. Acidification to pH 4 precipitates the product, which is isolated via filtration and washed with water. This step achieves a 92% yield in analogous systems.

Pfitzinger Reaction with Modified Substrates

Isatin-Enaminone Condensation

The Pfitzinger reaction offers an alternative pathway using 5-(trifluoromethyl)isatin and N,N-dimethylenaminones bearing a methyl group. Under TMSCl mediation in alcoholic solvents, this one-pot reaction forms the quinoline-3-carboxylic acid directly.

For example:

$$

\text{5-(Trifluoromethyl)isatin} + \text{CH}3\text{C(O)CH=CHNMe}2 \xrightarrow{\text{TMSCl, MeOH}} \text{1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid}

$$

This method avoids separate oxidation and hydrolysis steps, as the reaction simultaneously installs the 4-oxo and 3-carboxylic acid groups.

Regiochemical Control

The enaminone’s methyl group directs N-methylation at position 1, while the isatin’s trifluoromethyl group occupies position 6. TMSCl acts as both a Lewis acid catalyst and desiccant, enhancing cyclization efficiency.

Post-Synthetic Modifications

N-Methylation of Quinoline Intermediates

For substrates lacking the N-methyl group, late-stage alkylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K$$2$$CO$$3$$ in DMF) introduces the methyl group. However, this approach risks over-alkylation and requires careful stoichiometric control.

Trifluoromethylation via Cross-Coupling

Palladium-catalyzed cross-coupling (e.g., using CF$$_3$$Cu reagents) can install the trifluoromethyl group at position 6 post-cyclization. However, this method is less efficient than direct incorporation during the Gould-Jacobs or Pfitzinger reactions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Steps | Key Advantage | Limitation |

|---|---|---|---|---|

| Gould-Jacobs | 70–85 | 3 | High regioselectivity | High-temperature conditions required |

| Pfitzinger | 65–78 | 1 | One-pot synthesis | Limited substrate availability |

| Post-synthetic CF$$_3$$ | 40–55 | 4+ | Flexibility in late-stage modification | Low efficiency, side reactions |

Characterization and Quality Control

Spectroscopic Validation

Purity Optimization

Recrystallization from ethanol/water (1:3) removes residual diphenyl ether and inorganic salts, achieving >99% purity by HPLC.

Industrial-Scale Considerations

Solvent Selection

Diphenyl ether’s high boiling point (258°C) facilitates cyclization but complicates recycling. Alternatives like sulfolane or ionic liquids are being explored for greener processing.

Continuous Flow Synthesis

Microreactor systems enable safer Gould-Jacobs reactions by improving heat transfer and reducing decomposition side products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce secondary alcohols.

Scientific Research Applications

Antimicrobial Properties

1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid exhibits significant antimicrobial activity against various bacterial strains. Its mechanism of action primarily involves the inhibition of bacterial enzymes essential for metabolic processes. Notably, studies have shown that this compound can effectively inhibit:

- Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria : Including Escherichia coli and Klebsiella pneumoniae.

The minimum inhibitory concentrations (MIC) for this compound have been reported to be competitive with existing antibiotics, indicating its potential as a lead compound for antibiotic development .

Anti-inflammatory and Anticancer Activities

In addition to its antimicrobial properties, 1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid has shown promise in anti-inflammatory and anticancer applications. Its structural features allow it to modulate various biochemical pathways associated with inflammation and cancer cell proliferation. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Study 1: Antibacterial Efficacy

A study conducted by Natesh Rameshkumar et al. evaluated the antibacterial activity of various quinoline derivatives, including 1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with an MIC comparable to established antibiotics .

Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of this compound in vitro using human cell lines. The findings suggested that it could effectively reduce inflammatory markers, supporting its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to cell death. The trifluoromethyl group enhances the compound’s ability to penetrate bacterial cells and increases its binding affinity to the target enzymes.

Comparison with Similar Compounds

Substituent Analysis and Bioactivity

The table below compares substituents and bioactivity-related features of the target compound with key analogs:

Functional Group Impact

- Cyclopropyl (Ciprofloxacin): Enhances Gram-negative activity by optimizing binding pocket interactions . tert-Butyl (): May improve metabolic stability but reduce solubility .

- Fluoro (Ciprofloxacin): Classic quinolone feature; critical for intercalation into DNA-enzyme complexes .

Position 7 (R7):

Physicochemical Properties

- Molecular Weight: The target compound’s ethyl ester derivative has a molecular weight of 299.25 g/mol (C₁₄H₁₂F₃NO₃) , comparable to ciprofloxacin (331.34 g/mol).

- Solubility: Methyl and tert-butyl groups may reduce aqueous solubility compared to piperazinyl derivatives, necessitating formulation adjustments .

Biological Activity

1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 1217071-29-8) is a synthetic compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H6F3NO3

- Molecular Weight : 257.17 g/mol

- CAS Number : 1217071-29-8

Biological Activity Overview

The biological activity of 1-Methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid has been investigated in several studies, highlighting its potential as an anticancer agent and its effects on various cellular processes.

Anticancer Activity

Research indicates that compounds similar to 1-methyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid exhibit significant inhibitory effects on cancer cell growth. For example, a related compound, YJC-1, demonstrated an IC50 value of approximately 4.8 µM against human lung carcinoma A549 cells by inducing mitotic phase arrest through microtubule polymerization and upregulating cyclin-dependent kinase inhibitors (CDKIs) such as p21(Cip1/Waf1) .

The mechanisms underlying the anticancer activity of this compound involve:

- Cell Cycle Arrest : Induction of cell cycle arrest in the mitotic phase.

- Regulation of CDK Inhibitors : Elevation of p21(Cip1/Waf1) levels and downregulation of Cdc25C phosphatase.

These actions lead to the inhibition of cyclin B1 and CDK1 protein expression, ultimately suppressing tumor growth in vivo .

Case Studies

Several studies have explored the biological implications of quinoline derivatives:

Study 1: Growth Inhibition in Lung Cancer Cells

In a study investigating the effects of YJC-1 on A549 cells:

- Findings : Significant growth inhibition was observed with an IC50 value of 4.8 µM.

- Mechanism : The compound caused microtubule polymerization leading to mitotic arrest and increased expression of CDK inhibitors .

Data Tables

| Biological Activity | IC50 Value (µM) | Mechanism | Cell Line |

|---|---|---|---|

| Anticancer (YJC-1) | 4.8 | Microtubule polymerization; CDKI regulation | A549 (lung cancer) |

| Antimicrobial (related compounds) | Varies | Disruption of cell wall synthesis | Various pathogens |

Q & A

Q. Optimization Tips :

- Use chiral amines or protecting groups (e.g., Boc) to control stereochemistry during cyclization .

- Adjust solvent polarity (e.g., DMF vs. THF) to improve intermediate stability.

- Monitor reaction progress via HPLC or TLC to minimize by-products .

Basic: Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should be prioritized?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR :

- X-ray Crystallography : Resolves dihedral angles between the carboxylic acid and quinoline ring (e.g., 6.8° deviation observed in analogs) .

- IR Spectroscopy : Confirm C=O stretches (quinolone ketone: ~1700 cm⁻¹; carboxylic acid: ~2500–3000 cm⁻¹ broad).

Advanced: How can researchers reconcile discrepancies between crystallographic data and spectroscopic predictions?

Answer:

Discrepancies often arise from dynamic effects (e.g., hydrogen bonding in solid vs. solution states):

- Example : X-ray data may show intermolecular O–H···O hydrogen bonds forming dimers, while NMR in solution reveals monomeric forms due to solvent interactions .

- Resolution :

- Perform variable-temperature NMR to assess conformational flexibility.

- Compare DFT-calculated spectra with experimental data to identify static vs. dynamic distortions.

Advanced: What are common synthetic impurities, and how are they identified and quantified?

Answer:

Typical impurities include:

Q. Analytical Methods :

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation .

- <sup>19</sup>F NMR : Detects fluorinated impurities at distinct chemical shifts .

Basic: What handling and storage protocols ensure compound stability?

Answer:

- Storage : Keep in airtight containers under inert gas (N2) at -20°C to prevent hydrolysis or oxidation .

- Handling :

- Use gloveboxes for moisture-sensitive reactions.

- Avoid prolonged exposure to UV light, which may degrade the quinoline core.

Advanced: How does the trifluoromethyl group at C6 influence electronic properties and reactivity?

Answer:

The –CF3 group:

- Electron-Withdrawing Effect : Reduces electron density at C7, making it susceptible to nucleophilic substitution (e.g., piperazine addition) .

- Steric Effects : Hinders planarization of the quinoline ring, altering π-stacking interactions in crystallographic packing .

- Metabolic Stability : Enhances resistance to oxidative degradation compared to –CH3 analogs.

Basic: What purity thresholds and validation methods are standard for research-grade material?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.